molecular formula C9H9F3N4 B1474664 2-(7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine CAS No. 1781213-21-5

2-(7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine

Cat. No.: B1474664
CAS No.: 1781213-21-5
M. Wt: 230.19 g/mol
InChI Key: MWMRTCSOAMSLFY-UHFFFAOYSA-N
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Description

2-(7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine is a useful research compound. Its molecular formula is C9H9F3N4 and its molecular weight is 230.19 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in cell growth and differentiation . The inhibition of c-Met kinase by this compound leads to the suppression of downstream signaling pathways, which can result in reduced cell proliferation and increased apoptosis in cancer cells.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines such as A549, MCF-7, and HeLa, this compound has demonstrated significant anti-tumor activity . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of c-Met kinase disrupts the signaling cascade that promotes cell survival and proliferation, leading to cell cycle arrest and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of c-Met kinase, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition results in the suppression of signaling pathways such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell growth and survival. Additionally, this compound may also affect gene expression by modulating transcription factors involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of c-Met kinase activity and prolonged anti-tumor effects in cancer cell lines.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver . The metabolites are then excreted through the renal and biliary systems. The interaction of this compound with these enzymes can affect metabolic flux and alter the levels of various metabolites in the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound is known to interact with organic cation transporters, which facilitate its uptake into cells. Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation, may influence its localization and activity. Additionally, targeting signals within the compound’s structure may direct it to specific organelles, enhancing its therapeutic potential.

Biological Activity

The compound 2-(7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine , commonly referred to as a triazolopyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a triazolo[4,3-a]pyridine core substituted with a trifluoromethyl group and an ethanamine moiety. Its molecular formula is C9H9F3N4C_9H_9F_3N_4, and it possesses unique properties that may influence its biological interactions.

PropertyValue
Molecular Weight232.23 g/mol
IUPAC NameThis compound
CAS NumberNot specified
SolubilitySoluble in DMSO and methanol

Antimicrobial Activity

Recent studies have indicated that triazolopyridine derivatives exhibit significant antimicrobial properties. For instance, a related compound demonstrated potent activity against Cryptosporidium parvum, with an EC50 value of 0.17μM0.17\mu M . This suggests that similar derivatives may possess comparable efficacy against various pathogens.

Structure-Activity Relationships (SAR)

Investigations into the SAR of triazolo[4,3-a]pyridine derivatives reveal that modifications to the heteroaryl groups can significantly impact biological activity. A study found that specific substitutions enhance potency while reducing cardiotoxicity associated with hERG channel inhibition .

Case Studies

  • In vitro Studies : A series of analogs were synthesized and tested for their efficacy against C. parvum. The most potent analog exhibited an EC50 of 0.17μM0.17\mu M and was non-cytotoxic at concentrations up to 100μM100\mu M .
  • In vivo Efficacy : In animal models, compounds similar to the target compound showed promising results in treating infections caused by C. parvum and C. hominis, indicating potential therapeutic applications in parasitic infections .

Toxicological Profile

While exploring the biological activity of these compounds, attention must also be given to their toxicity profiles. The hERG channel inhibition is a critical factor in assessing the safety of new drug candidates. Recent findings suggest that modifications can lead to reduced affinity for this channel, thereby minimizing cardiotoxic risks .

Properties

IUPAC Name

2-[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N4/c10-9(11,12)6-2-4-16-7(1-3-13)14-15-8(16)5-6/h2,4-5H,1,3,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMRTCSOAMSLFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2CCN)C=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine
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2-(7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine
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2-(7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine
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2-(7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine
Reactant of Route 5
2-(7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine
Reactant of Route 6
2-(7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine

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